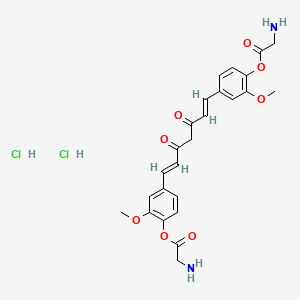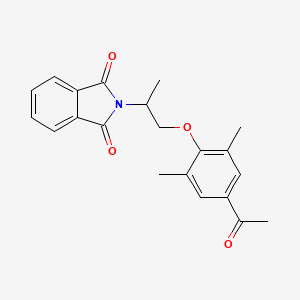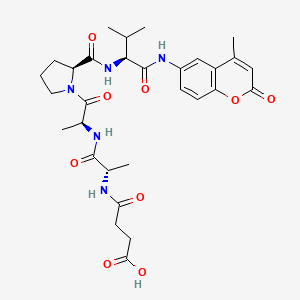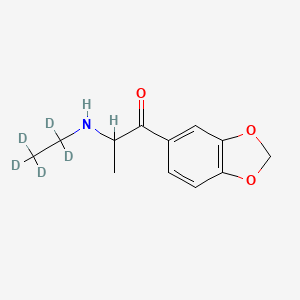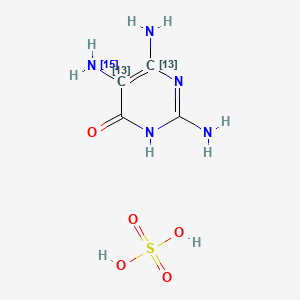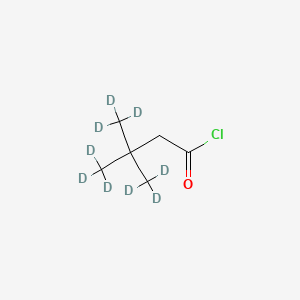
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which can be leveraged in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride typically involves the deuteration of the corresponding non-deuterated compound. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes, utilizing specialized equipment to handle deuterium gas safely. The production process must ensure high purity and yield, often requiring multiple purification steps, such as distillation or chromatography, to remove any non-deuterated impurities.
化学反应分析
Types of Reactions
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often under basic conditions or with the use of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Reduction Reactions: Alcohols and alkanes.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
科学研究应用
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Industry: Applied in the production of specialty chemicals and materials where deuterium labeling is required for analytical purposes.
作用机制
The mechanism by which 4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride exerts its effects depends on the specific reaction or application. In general, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect, where the heavier deuterium atoms form stronger bonds compared to hydrogen. This can lead to slower reaction rates and different reaction mechanisms.
相似化合物的比较
Similar Compounds
- 3,3-Di(methyl-d3)-butanoyl-4,4,4-d3 Chloride
- 2,4,5-Trideuterio-3,6-bis(trideuteriomethyl)aniline
- 3,4,5-Trideuterio-2,6-bis(trideuteriomethyl)pyridine
Uniqueness
4,4,4-Trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in certain applications, such as improved stability and altered reaction kinetics. Compared to similar compounds, it may offer better performance in specific research or industrial contexts due to these unique properties.
属性
分子式 |
C6H11ClO |
|---|---|
分子量 |
143.66 g/mol |
IUPAC 名称 |
4,4,4-trideuterio-3,3-bis(trideuteriomethyl)butanoyl chloride |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8/h4H2,1-3H3/i1D3,2D3,3D3 |
InChI 键 |
BUTKIHRNYUEGKB-GQALSZNTSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(CC(=O)Cl)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
规范 SMILES |
CC(C)(C)CC(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


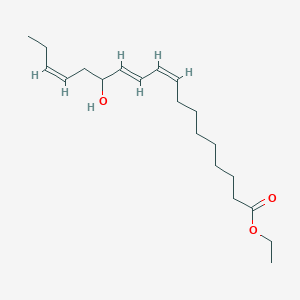
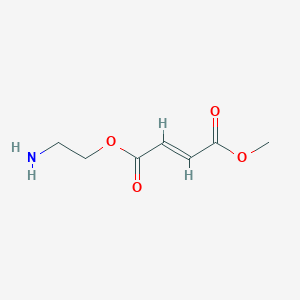

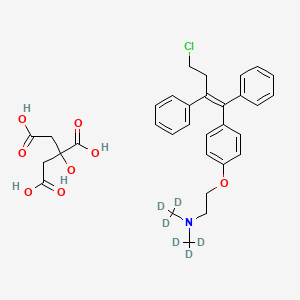
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B15295012.png)
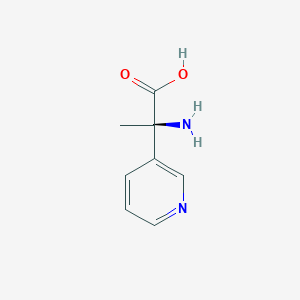
![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
